5-bromo-2,4-diethoxybenzaldehyde
Description
Contextualization within Aromatic Halides and Alkoxyaromatics Research
Halo-functionalized benzene (B151609) derivatives, also known as aryl halides or haloarenes, are organic compounds where one or more hydrogen atoms on a benzene ring are substituted by a halogen (F, Cl, Br, I). nih.govnih.govorganic-chemistry.orgacs.org These compounds are fundamental building blocks in organic chemistry, serving as crucial intermediates in the synthesis of a vast array of complex molecules, including pharmaceuticals and agrochemicals. nih.govorganic-chemistry.org The carbon-halogen bond in aryl halides imparts unique reactivity; while they are generally less reactive towards nucleophilic substitution than their aliphatic counterparts (haloalkanes), they readily participate in organometallic reactions and certain substitution pathways like the SNAr mechanism, particularly when the aromatic ring contains electron-withdrawing groups. nih.govresearchgate.net
Concurrently, alkoxyaromatics, which contain one or more ether linkages (R-O-Ar), are another significant class of aromatic compounds. The alkoxy groups are powerful electron-donating groups, which activate the aromatic ring towards electrophilic substitution reactions. The presence of multiple ether linkages, as seen in di- and tri-alkoxybenzene derivatives, strongly enhances this activation. Research into these compounds often focuses on leveraging this enhanced reactivity for the regioselective introduction of other functional groups. The compound 5-bromo-2,4-diethoxybenzaldehyde is a member of both these classes, featuring a bromine substituent and two ethoxy groups on the benzene ring.
Significance of Multifunctional Aromatic Aldehydes in Synthetic Chemistry
Aromatic aldehydes are a cornerstone of organic synthesis, prized for the versatile reactivity of the aldehyde functional group (-CHO). sunankalijaga.orgrug.nl This group can undergo a wide variety of transformations, including nucleophilic addition, oxidation to a carboxylic acid, and reduction to an alcohol, making these compounds privileged intermediates. rug.nl When the aromatic ring also bears other functional groups—such as halogens or alkoxy moieties—the resulting multifunctional aldehyde becomes an even more powerful synthetic tool. researchgate.net
The combination of functionalities allows for sequential, selective reactions. For example, the aldehyde can be used as a handle for building a carbon skeleton, while a halogen atom at another position can later be used for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov This multi-faceted reactivity makes such compounds highly valuable in the construction of high-value materials and complex molecular targets found in medicinal chemistry and materials science. sunankalijaga.orgliberty.edu
Overview of Research Trajectories for Related Chemical Architectures
Current research involving complex aromatic architectures like this compound is driven by the demand for novel, highly functionalized molecules for specific applications. researchgate.net One major trajectory is the development of more efficient and environmentally benign synthetic methods. This includes creating one-pot tandem reactions that avoid the costly and time-consuming isolation of intermediates. mdma.ch
Another significant area of research is in drug discovery and development. Substituted benzaldehydes, for instance, have been designed and investigated for their potential to interact with biological targets. nih.gov For example, specific benzaldehyde (B42025) derivatives have been studied for their ability to bind to human hemoglobin, demonstrating the potential for this class of compounds in developing therapeutic agents. nih.gov Furthermore, the incorporation of radioisotopes (like ¹¹C) into substituted benzaldehydes is a key goal for the development of new tracers for Positron Emission Tomography (PET), a vital medical imaging technique. acs.orgresearchgate.net The development of new materials with tailored electronic or optical properties also relies on the availability of unique, poly-functionalized aromatic building blocks.
Chemical Profile and Synthetic Approaches
While detailed research dedicated exclusively to this compound is limited, its chemical properties can be understood from its structure, and its synthesis can be inferred from established chemical reactions used for analogous compounds.
Properties of this compound
The key identifiers and properties of the compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO₃ |
| Molecular Weight | 273.12 g/mol |
| CAS Number | 90435-61-3 |
| PubChem CID | 882423 |
Data sourced from PubChem. nih.gov
Plausible Synthetic Routes
The synthesis of this compound would likely proceed via one of two primary retrosynthetic pathways:
Electrophilic Bromination of 2,4-Diethoxybenzaldehyde : This approach involves introducing the bromine atom onto a pre-existing aldehyde. The two electron-donating ethoxy groups strongly activate the benzene ring towards electrophilic aromatic substitution. The bromine would be directed to the position that is ortho or para to the activating groups. In this case, the C5 position is para to the C2-ethoxy group and ortho to the C4-ethoxy group, making it a highly favorable site for bromination. This type of reaction is often carried out using bromine in a solvent like acetic acid. google.com The bromination of other substituted benzaldehydes, such as vanillin, is a well-established industrial process. thieme-connect.de
Formylation of 1-bromo-2,4-diethoxybenzene (B13979861) : This route involves introducing the aldehyde group onto a brominated precursor. The most common and effective method for this transformation on an electron-rich aromatic ring is the Vilsmeier-Haack reaction. organic-chemistry.org This reaction uses a formylating agent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to add a "-CHO" group to the most activated position on the ring. This method is widely used for the formylation of activated arenes, including those with alkoxy substituents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,4-diethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-14-10-6-11(15-4-2)9(12)5-8(10)7-13/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOFUOVYTQUDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C=O)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2,4 Diethoxybenzaldehyde
Precursor Synthesis and Halogenation Strategies
The logical precursor for the synthesis is 1,3-diethoxybenzene (B1583337), also known as resorcinol diethyl ether. The two ethoxy groups are powerful activating, ortho-para directing groups. This electronic activation facilitates electrophilic aromatic substitution, but also necessitates careful control to achieve selective monobromination at the desired position.
The primary challenge in the halogenation of 1,3-diethoxybenzene is to direct the bromine atom to the C4 position, which is para to one ethoxy group and ortho to the other. This position is highly activated, as are the C2 and C6 positions. However, the C2 position, situated between the two ethoxy groups, is sterically hindered. Therefore, bromination typically yields a mixture of 4-bromo and 6-bromo isomers, along with di- and polybrominated products if conditions are not optimized.
Common brominating agents like molecular bromine (Br₂) in a suitable solvent such as acetic acid or carbon tetrachloride are often employed. The reaction with anisole, a related mono-alkoxybenzene, proceeds readily with bromine in acetic acid, even without a catalyst, yielding predominantly the para-isomer. youtube.com For the more activated 1,3-diethoxybenzene, milder conditions are necessary to prevent over-bromination. The use of N-bromosuccinimide (NBS) is a viable alternative to molecular bromine, as it is easier to handle and can offer improved selectivity. researchgate.netresearchgate.net
| Reagent | Solvent | Typical Conditions | Outcome |
| Br₂ | Acetic Acid | Room Temperature | Yields a mixture of mono- and polybrominated products. |
| NBS | Acetonitrile/Water | Room Temperature | Generally provides higher selectivity for monobromination. |
| NBS / Mandelic Acid | Water | Room Temperature | Catalytic system promoting highly regioselective bromination. organic-chemistry.org |
Achieving high regioselectivity in the bromination of activated aromatic systems is a significant area of research. wku.edu For substrates like 1,3-diethoxybenzene, the choice of solvent and additives can profoundly influence the isomeric product distribution. The use of fluorinated alcohols, such as hexafluoroisopropanol (HFIP), has been shown to enhance regioselectivity in halogenations with N-halosuccinimides. researchgate.net
Furthermore, steric and electronic effects of the substituents play a crucial role. In alkoxybenzenes, reactivity for para-bromination generally increases with less sterically demanding alkoxy groups (e.g., ethoxy vs. isopropoxy). nsf.gov The inherent nucleophilicity of the aromatic ring directs the electrophilic bromine, and controlling the electrophilicity of the brominating agent is key. Systems that generate a "Br+" equivalent in a controlled manner are favored for selective reactions.
While highly activated ethers can be brominated without a catalyst, catalytic methods can improve reaction rates and selectivity. Traditional Lewis acids like FeBr₃ are often too harsh for activated substrates, leading to side reactions and polysubstitution. Milder, more selective catalytic systems are preferred.
Iodine has been shown to effectively catalyze the aromatic bromination of aryl ethers using NBS. researchgate.net Mechanistic studies suggest that iodine monobromide (IBr) is formed in situ and acts as the true catalytic species. researchgate.net Another approach involves using iodobenzene as a recyclable catalyst in conjunction with an oxidant like m-chloroperbenzoic acid for the monobromination of electron-rich aromatic compounds. organic-chemistry.org These catalytic methods offer an advantage by avoiding stoichiometric amounts of corrosive and hazardous reagents. researchgate.net
| Catalyst System | Bromine Source | Key Features |
| I₂ | NBS | In situ generation of IBr as the active catalyst. researchgate.net |
| Iodobenzene / m-CPBA | LiBr | Recyclable catalyst for efficient monobromination. organic-chemistry.org |
| Mandelic Acid | NBS | Aqueous, room temperature conditions with high regioselectivity. organic-chemistry.org |
Formylation Pathways for Aldehyde Incorporation
Once the precursor, 1-bromo-2,4-diethoxybenzene (B13979861), is synthesized, the next critical step is the introduction of the aldehyde group at the C5 position. This is an electrophilic substitution on an already substituted, electron-rich aromatic ring.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. nrochemistry.comorganic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comyoutube.com The resulting electrophile, a chloroiminium ion, is relatively weak and reacts selectively with highly activated rings. chemistrysteps.comyoutube.com
For 1-bromo-2,4-diethoxybenzene, the Vilsmeier-Haack reaction is expected to proceed at the C5 position. This position is para to the C2-ethoxy group and ortho to the C4-ethoxy group, making it the most electronically activated and sterically accessible site for electrophilic attack. The reaction involves the attack of the aromatic ring on the Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt during aqueous workup to yield the final aldehyde. organic-chemistry.orgyoutube.com
Reaction Scheme: Vilsmeier-Haack Formylation
Reagent Formation: DMF + POCl₃ → [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻ (Vilsmeier Reagent)
Electrophilic Attack: 1-bromo-2,4-diethoxybenzene + Vilsmeier Reagent → Iminium salt intermediate
Hydrolysis: Iminium salt intermediate + H₂O → 5-bromo-2,4-diethoxybenzaldehyde
This method is generally efficient and utilizes mild, economical reagents, making it a powerful tool for synthesizing aromatic aldehydes. ijpcbs.com
An alternative strategy for formylation involves organometallic intermediates. The lithium-halogen exchange reaction is a powerful method for converting aryl halides into highly nucleophilic aryllithium compounds. wikipedia.org This reaction is typically very fast, often proceeding rapidly at low temperatures. harvard.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org
This pathway would require a different starting material, such as 1,5-dibromo-2,4-diethoxybenzene. A selective lithium-bromine exchange at the C5 position could be achieved by treating the dibromo compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C). The resulting 5-lithio-1-bromo-2,4-diethoxybenzene is a potent nucleophile.
This aryllithium species can then be "quenched" by reacting it with an appropriate electrophile to introduce the formyl group. A common electrophile for this purpose is N,N-dimethylformamide (DMF). The nucleophilic aryllithium attacks the carbonyl carbon of DMF, and subsequent acidic workup hydrolyzes the intermediate to afford the desired this compound. This method offers a distinct synthetic route, particularly when direct formylation via electrophilic substitution is problematic.
| Step | Reagents | Temperature | Intermediate/Product |
| Lithium-Halogen Exchange | 1,5-dibromo-2,4-diethoxybenzene, n-BuLi | -78 °C | 5-lithio-1-bromo-2,4-diethoxybenzene |
| Electrophilic Quench | DMF | -78 °C to Room Temp. | Intermediate adduct |
| Hydrolysis | Aqueous Acid (e.g., HCl) | Room Temperature | This compound |
Formylation via Other Electrophilic Aromatic Substitution Mechanisms
Beyond the more common Vilsmeier-Haack or Gattermann reactions, the formyl group can be introduced onto the activated diethoxybenzene precursor through alternative electrophilic aromatic substitution methods. One such method is the Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like trifluoroacetic acid or acetic acid. semanticscholar.orgumich.eduresearchgate.net This method is effective for highly activated aromatic rings such as 1,3-diethoxybenzene, a close analogue to the substrate required for the target molecule. For instance, the formylation of 1,3-diethoxybenzene with HMTA has been shown to produce 2,4-diethoxybenzaldehyde in moderate yields. semanticscholar.orgumich.edu
Another alternative involves palladium-catalyzed formylation reactions. These methods can utilize aryl halides or triflates as starting materials and various sources for the formyl group, including synthesis gas (a mixture of CO and H₂) or formic acid derivatives. researchgate.netliverpool.ac.ukscispace.com For example, a phosphine-free palladium acetate/DABCO system has been developed for the carbonylative transformation of aryl halides using formic acid. researchgate.net This approach offers mild reaction conditions and demonstrates tolerance for a range of functional groups, including bromo substituents. researchgate.net
The following table summarizes these alternative formylation methods.
| Method | Formylating Agent | Typical Substrate | Key Features |
|---|---|---|---|
| Duff Reaction | Hexamethylenetetramine (HMTA) | Highly activated phenols and ethers | Effective for electron-rich aromatics; uses acidic medium. semanticscholar.orgresearchgate.net |
| Palladium-Catalyzed Carbonylation | CO/H₂ (synthesis gas) or Formic Acid | Aryl Halides/Triflates | Mild conditions; broad functional group tolerance. researchgate.netliverpool.ac.ukscispace.com |
Alkylation Methodologies for Diethoxy Moiety Introduction
The introduction of the two ethoxy groups onto the aromatic ring is a critical step in the synthesis of this compound. This is typically achieved by the O-alkylation of a dihydroxybenzaldehyde precursor, such as 5-bromo-2,4-dihydroxybenzaldehyde.
The Williamson ether synthesis is a widely used and versatile method for preparing ethers. masterorganicchemistry.comyoutube.comorganicchemistrytutor.comlibretexts.org The reaction proceeds via an SN2 mechanism, where an alkoxide, generated by deprotonating a hydroxyl group with a strong base, acts as a nucleophile to displace a halide from an alkyl halide. organicchemistrytutor.comlibretexts.orglibretexts.org
In the context of synthesizing this compound, the precursor 5-bromo-2,4-dihydroxybenzaldehyde would be treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the corresponding bis-phenoxide. youtube.comscielo.br This intermediate then reacts with an ethylating agent, typically ethyl bromide or ethyl iodide, to yield the desired diethoxy product. youtube.com The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. scielo.br Because the Williamson synthesis is an SN2 reaction, it is most efficient with primary alkyl halides like ethyl bromide, which minimizes the potential for competing elimination reactions. masterorganicchemistry.comorganicchemistrytutor.com
Phase-transfer catalysis (PTC) offers a highly efficient and practical alternative for the O-alkylation of phenolic compounds. phasetransfercatalysis.comcrdeepjournal.orgacsgcipr.orgimpag.chphasetransfer.com This methodology is particularly advantageous as it facilitates the reaction between two reactants located in different immiscible phases (e.g., an aqueous phase containing the base and phenoxide, and an organic phase containing the alkyl halide). impag.ch
A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a phosphonium salt, transports the phenoxide anion from the aqueous phase to the organic phase. crdeepjournal.orgacsgcipr.org In the organic phase, the "naked" and highly reactive anion readily undergoes the SN2 reaction with the ethylating agent. This technique often allows for the use of milder and less expensive bases, such as aqueous sodium hydroxide or potassium carbonate, and can lead to higher yields and selectivity, minimizing side reactions like C-alkylation. phasetransfercatalysis.comcrdeepjournal.org The use of PTC can also simplify work-up procedures and reduce the need for strictly anhydrous solvents. acsgcipr.org
Optimization of Reaction Conditions and Process Parameters
Optimizing reaction parameters is crucial for maximizing yield and purity while ensuring process efficiency and scalability. Key parameters for the synthesis of this compound include the choice of solvent and the catalytic system.
The choice of solvent can significantly influence the outcome of both the formylation and alkylation steps. In the Williamson ether synthesis, polar aprotic solvents such as DMF, DMSO, or acetonitrile are often preferred. masterorganicchemistry.comscielo.br These solvents effectively solvate the cation of the alkoxide, leaving the anion more nucleophilic and accessible for the SN2 reaction, thereby increasing the reaction rate. masterorganicchemistry.com The use of the parent alcohol (ethanol) as a solvent is also common, particularly when using sodium ethoxide. masterorganicchemistry.com
For formylation reactions, the solvent must be inert to the highly reactive electrophilic species. In palladium-catalyzed carbonylations, solvents like toluene or THF are often employed. The solvent can affect catalyst solubility, stability, and activity, thereby impacting reaction efficiency. researchgate.net Studies on similar reactions have shown that solvent polarity can alter the reaction pathway and the distribution of products, making solvent screening a critical step in process optimization. researchgate.netresearchgate.net
The efficiency of the synthesis can be dramatically improved by employing suitable catalytic systems.
For Alkylation: As discussed, phase-transfer catalysts are instrumental in enhancing the efficiency of the Williamson ether synthesis. crdeepjournal.orgacsgcipr.orgimpag.ch The structure of the catalyst itself can be optimized; for instance, the lipophilicity of the quaternary ammonium salt (determined by the length of its alkyl chains) can be tuned to achieve a higher concentration of the catalyst-anion pair in the organic phase, thus accelerating the reaction. acsgcipr.org Catalysts like Aliquat 336 are known for their high efficiency in such applications. impag.chphasetransfer.com
For Formylation: In palladium-catalyzed formylation, the choice of ligand and palladium precursor is critical. While some modern systems are phosphine-free, many rely on specific phosphine ligands to stabilize the palladium center and modulate its reactivity and selectivity. researchgate.net The development of highly active catalysts allows for lower catalyst loadings, which is economically and environmentally beneficial. liverpool.ac.uk For example, systems based on Pd(OAc)₂ have been shown to be effective. researchgate.net The optimization of the catalyst system involves screening different ligands, palladium sources, and additives to achieve the highest possible turnover number and frequency.
The following table presents a summary of compounds mentioned in this article.
| Compound Name |
|---|
| This compound |
| 1,3-diethoxybenzene |
| 2,4-diethoxybenzaldehyde |
| 5-bromo-2,4-dihydroxybenzaldehyde |
| ethyl bromide |
| ethyl iodide |
| dimethylformamide (DMF) |
| acetone |
| tetrabutylammonium bromide (TBAB) |
| sodium hydroxide |
| potassium carbonate |
| DMSO |
| acetonitrile |
| ethanol |
| toluene |
| THF |
| Aliquat 336 |
| Pd(OAc)₂ |
2 Temperature and Pressure Influence on Reaction Progression
The progression and outcome of the synthesis of this compound are significantly influenced by reaction temperature. While specific quantitative data on the direct impact of temperature and pressure on this particular synthesis are not extensively detailed in publicly available literature, the general principles of the primary synthetic routes—electrophilic aromatic bromination and the Vilsmeier-Haack reaction—provide a strong framework for understanding these influences. Pressure is generally not a primary controlling parameter for these types of reactions, but it can be a critical safety consideration, particularly in large-scale operations.
Temperature Effects on Electrophilic Bromination
The synthesis of this compound can be achieved through the direct bromination of 2,4-diethoxybenzaldehyde. In this electrophilic aromatic substitution reaction, temperature plays a crucial role in controlling the reaction rate and selectivity.
Reaction Rate: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. However, for electrophilic brominations of highly activated aromatic rings, such as 2,4-diethoxybenzaldehyde, the reaction is often rapid even at lower temperatures.
One study on the regioselective electrophilic aromatic bromination of a similarly activated compound, catechol, demonstrated that careful temperature control was essential. The reaction was initiated at -30°C and allowed to warm to room temperature to achieve a 100% yield of the desired para-isomer mdpi.com. This highlights the general principle that lower temperatures favor higher selectivity in electrophilic aromatic brominations mdpi.com.
Temperature Effects on the Vilsmeier-Haack Reaction
An alternative synthetic route to this compound could involve the Vilsmeier-Haack formylation of a suitable precursor. The Vilsmeier-Haack reaction is known to be sensitive to temperature, which can affect both the reaction rate and the stability of the reagents and intermediates.
The reaction temperature for a Vilsmeier-Haack reaction is highly dependent on the reactivity of the substrate, with typical ranges from below 0°C to as high as 80°C jk-sci.com. For highly reactive aromatic compounds, lower temperatures are generally employed to control the exothermic nature of the reaction and prevent side reactions.
Thermal Hazards: The Vilsmeier-Haack reaction can be highly exothermic, and the intermediates formed can be thermally unstable. This presents potential thermal hazards, especially on an industrial scale. Inadequate temperature control can lead to a runaway reaction, characterized by a rapid increase in temperature and pressure, which can result in a loss of control over the process and potentially hazardous decomposition mt.comresearchgate.net. Therefore, efficient heat removal and careful temperature monitoring are critical for the safe execution of this reaction.
Pressure Influence
For both electrophilic bromination and the Vilsmeier-Haack reaction, pressure is not typically used as a parameter to control the reaction rate or selectivity under standard laboratory conditions. These reactions are generally carried out at atmospheric pressure.
However, in the context of the Vilsmeier-Haack reaction, pressure monitoring is a crucial safety measure. A significant increase in pressure can be an indicator of a runaway reaction due to the decomposition of thermally unstable intermediates, which can generate gaseous byproducts mt.comresearchgate.net. In such cases, the reaction vessel must be able to withstand the pressure increase or be equipped with appropriate safety relief systems.
Interactive Data Table: Typical Temperature Ranges for Relevant Synthetic Reactions
| Reaction Type | Substrate Type | Typical Temperature Range (°C) | Key Considerations |
| Electrophilic Aromatic Bromination | Activated Aromatic Rings | -30 to 25 | Lower temperatures generally improve regioselectivity and minimize byproduct formation. |
| Vilsmeier-Haack Reaction | Electron-Rich Arenes | 0 to 80 | Temperature is substrate-dependent; careful control is necessary to manage exothermicity and ensure safety. |
Chemical Reactivity and Derivatization Strategies of 5 Bromo 2,4 Diethoxybenzaldehyde
Reactions at the Aldehyde Functional Group
The aldehyde group is a versatile functional handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Carbonyl Condensation Reactions
Condensation reactions involving the aldehyde group are fundamental in carbon-carbon and carbon-nitrogen bond formation, leading to the construction of more complex molecular architectures.
The benzoin (B196080) condensation is a classic cyanide-catalyzed dimerization of aromatic aldehydes to form an α-hydroxy ketone, known as a benzoin. In this reaction, one molecule of the aldehyde is transformed into a nucleophilic acyl anion equivalent, which then attacks a second molecule of the aldehyde.
While no specific studies on the benzoin condensation of 5-bromo-2,4-diethoxybenzaldehyde have been documented, its participation in such a reaction is theoretically plausible. The reaction would be expected to proceed under standard benzoin condensation conditions, typically involving a cyanide catalyst in an aqueous alcoholic medium. The anticipated product would be 1,2-bis(5-bromo-2,4-diethoxyphenyl)-2-hydroxyethan-1-one.
Cross-condensation reactions with other aromatic aldehydes could also be explored. For instance, a reaction between this compound and benzaldehyde (B42025) in the presence of a cyanide catalyst would be expected to yield a mixture of products, including the two symmetrical benzoins and the unsymmetrical cross-benzoin product, 2-(5-bromo-2,4-diethoxyphenyl)-1-phenyl-2-hydroxyethan-1-one. The relative ratios of these products would depend on the relative reactivities of the two aldehydes.
Table 1: Predicted Products of Benzoin Condensation
| Reactant(s) | Catalyst | Predicted Product(s) |
| This compound | Cyanide | 1,2-bis(5-bromo-2,4-diethoxyphenyl)-2-hydroxyethan-1-one |
| This compound + Benzaldehyde | Cyanide | 1,2-bis(5-bromo-2,4-diethoxyphenyl)-2-hydroxyethan-1-one, Benzoin, 2-(5-bromo-2,4-diethoxyphenyl)-1-phenyl-2-hydroxyethan-1-one |
The reaction of aldehydes with primary amines to form imines, commonly known as Schiff bases, is a robust and widely utilized transformation. This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.
Research on the synthesis of Schiff bases from structurally similar compounds, such as 5-bromo-2-hydroxybenzaldehyde, has been reported. For example, the condensation of 5-bromo-2-hydroxybenzaldehyde with aniline (B41778) in an alcohol medium has been shown to produce the corresponding Schiff base. researchgate.netresearchgate.netrecentscientific.com This suggests that this compound would readily react with various primary amines, such as aniline and its derivatives, to form the corresponding N-(5-bromo-2,4-diethoxybenzylidene)anilines. The reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent like ethanol. researchgate.netresearchgate.net
Table 2: Representative Schiff Base Formation
| Amine Reactant | Solvent | Product |
| Aniline | Ethanol | N-(5-bromo-2,4-diethoxybenzylidene)aniline |
| p-Toluidine | Ethanol | N-(5-bromo-2,4-diethoxybenzylidene)-4-methylaniline |
| 4-Nitroaniline | Ethanol | N-(5-bromo-2,4-diethoxybenzylidene)-4-nitroaniline |
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. thermofisher.com Active methylene compounds, such as malonic acid, diethyl malonate, and malononitrile, possess two electron-withdrawing groups that make the methylene protons acidic. thermofisher.com The reaction of this compound with an active methylene compound like diethyl malonate, typically catalyzed by a weak base such as piperidine (B6355638) or pyridine (B92270), would be expected to yield a substituted alkene. thermofisher.com
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent). masterorganicchemistry.commnstate.edulibretexts.orgopenstax.orglibretexts.org The reaction of this compound with a Wittig reagent, such as methyltriphenylphosphonium (B96628) bromide in the presence of a strong base like n-butyllithium, would lead to the formation of the corresponding alkene. masterorganicchemistry.comlibretexts.org This reaction is highly versatile as a wide range of ylides can be employed to introduce various substituents.
Table 3: Predicted Products of Knoevenagel and Wittig Reactions
| Reaction Type | Reagent | Expected Product |
| Knoevenagel | Diethyl malonate | Diethyl 2-(5-bromo-2,4-diethoxybenzylidene)malonate |
| Wittig | Methyltriphenylphosphonium bromide/n-BuLi | 1-Bromo-2,4-diethoxy-5-(vinyl)benzene |
| Wittig | Ethyltriphenylphosphonium bromide/n-BuLi | 1-Bromo-2,4-diethoxy-5-(prop-1-en-1-yl)benzene |
Oxidation and Reduction Pathways of the Aldehyde Moiety
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of this compound would yield 5-bromo-2,4-diethoxybenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and Tollens' reagent ([Ag(NH3)2]+). The choice of oxidant would depend on the desired reaction conditions and the tolerance of other functional groups in the molecule.
Reduction: The reduction of the aldehyde group in this compound would produce (5-bromo-2,4-diethoxyphenyl)methanol. This can be achieved using a variety of reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH4) are often preferred for their selectivity for aldehydes and ketones. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used, although they are less selective and require anhydrous conditions.
Table 4: Oxidation and Reduction of this compound
| Transformation | Reagent | Product |
| Oxidation | Potassium permanganate | 5-Bromo-2,4-diethoxybenzoic acid |
| Reduction | Sodium borohydride | (5-bromo-2,4-diethoxyphenyl)methanol |
Nucleophilic Addition Reactions to the Carbonyl Center
The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles, most notably organometallic reagents such as Grignard and organolithium reagents.
Grignard Reaction: The addition of a Grignard reagent, such as methylmagnesium bromide (CH3MgBr), to this compound would result in the formation of a secondary alcohol after acidic workup. byjus.comlibretexts.org This reaction provides a convenient route for the formation of new carbon-carbon bonds.
Organolithium Reaction: Similarly, organolithium reagents, which are generally more reactive than Grignard reagents, can add to the carbonyl group. For example, the reaction with n-butyllithium would yield 1-(5-bromo-2,4-diethoxyphenyl)pentan-1-ol after workup.
It is important to note that the bromo substituent on the aromatic ring could potentially undergo a metal-halogen exchange with some organometallic reagents, especially organolithiums, leading to a mixture of products. Careful control of reaction conditions, such as low temperatures, would be necessary to favor nucleophilic addition to the carbonyl group.
Table 5: Nucleophilic Addition to this compound
| Nucleophilic Reagent | Product (after workup) |
| Methylmagnesium bromide | 1-(5-bromo-2,4-diethoxyphenyl)ethanol |
| Phenylmagnesium bromide | (5-bromo-2,4-diethoxyphenyl)(phenyl)methanol |
| n-Butyllithium | 1-(5-bromo-2,4-diethoxyphenyl)pentan-1-ol |
Transformations Involving the Aromatic Bromine Substituent
The bromine atom on the aromatic ring of this compound is a key handle for introducing a wide range of substituents through various metal-catalyzed and classical organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov The bromine substituent in this compound makes it an ideal substrate for several of these transformations.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. harvard.edu For instance, the Suzuki-Miyaura coupling of this compound with various arylboronic acids can be employed to synthesize biphenyl (B1667301) derivatives. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like potassium carbonate. nih.govresearchgate.net The choice of catalyst, base, and solvent can be optimized to achieve high yields of the desired biaryl compounds. researchgate.netntnu.no
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org this compound can react with various alkenes in the presence of a palladium catalyst and a base to yield cinnamaldehyde (B126680) derivatives. rug.nllibretexts.org This reaction offers a direct method for the vinylation of the aromatic ring.
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.netorganic-chemistry.org The reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, provides a straightforward route to arylalkyne derivatives. libretexts.orgrsc.org These products can serve as precursors for more complex molecular architectures.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Bromides
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl bromide | Arylboronic acid | Pd catalyst, Base | Biaryl |
| Heck | Aryl bromide | Alkene | Pd catalyst, Base | Arylalkene |
| Sonogashira | Aryl bromide | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Arylalkyne |
Grignard Reagent Formation and Subsequent Functionalization
The bromine atom of this compound can be converted into a Grignard reagent by reacting it with magnesium metal. byjus.compressbooks.pub The resulting organomagnesium compound is a potent nucleophile and can react with a variety of electrophiles. masterorganicchemistry.com For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. mnstate.edu Carboxylation with carbon dioxide provides the corresponding benzoic acid derivative. This strategy allows for the introduction of a wide range of carbon-based functional groups at the position of the original bromine atom. It is important to note that the aldehyde group in the starting material must be protected before the formation of the Grignard reagent to prevent self-reaction.
Table 2: Functionalization via Grignard Reagents
| Electrophile | Product Functional Group |
|---|---|
| Aldehyde | Secondary Alcohol |
| Ketone | Tertiary Alcohol |
| Carbon Dioxide | Carboxylic Acid |
| Ester | Tertiary Alcohol (after double addition) |
| Epoxide | Alcohol |
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Aromatic Ring
While nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups to activate the aromatic ring, the presence of the aldehyde and two ether groups may influence the reactivity of the bromine atom towards potent nucleophiles under specific conditions. pearson.comresearchgate.net However, for SNAr to be a viable strategy with this compound, the reaction would likely necessitate harsh conditions or the use of highly activating directing groups. rsc.orgrsc.org The electron-donating nature of the ethoxy groups generally disfavors this type of reaction.
Modifications of the Ether Linkages
The diethoxy groups in this compound offer additional opportunities for chemical modification, primarily through cleavage reactions.
Cleavage Reactions of Alkyl Aryl Ethers
The ether linkages can be cleaved to yield the corresponding dihydroxybenzaldehyde derivative. Common reagents for this transformation include strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or Lewis acids such as boron tribromide (BBr₃). The resulting dihydroxy compound can then be re-alkylated with different alkyl halides to introduce new ether functionalities, providing a route to analogues with modified lipophilicity or steric properties.
Investigations into Alkyl Chain Elongation or Modification
Direct elongation or modification of the ethyl chains of the ether groups is not a straightforward transformation. Such modifications would typically be achieved by first cleaving the ether linkages to the dihydroxy derivative and then introducing the desired alkyl chains through Williamson ether synthesis. This two-step process allows for the synthesis of a diverse range of analogues with varying alkyl substituents.
Advanced Structural Elucidation and Spectroscopic Analysis Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns, the connectivity and environment of each atom can be determined.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
In the ¹H NMR spectrum of 5-bromo-2,4-diethoxybenzaldehyde, distinct signals are expected for the aromatic protons, the aldehydic proton, and the protons of the two ethoxy groups. The aldehydic proton (CHO) is anticipated to appear as a singlet at a downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region would display two singlets, corresponding to the protons at the C3 and C6 positions. The proton at C6, being ortho to the electron-withdrawing aldehyde group, would likely resonate at a lower field than the proton at C3, which is situated between two electron-donating ethoxy groups. The ethoxy groups would each give rise to a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), with coupling between them. The chemical shifts would be in the typical regions for ethoxy groups attached to an aromatic ring.
The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, generally above 185 ppm. The aromatic carbons would appear in the range of approximately 100-165 ppm. The carbon atom attached to the bromine (C5) would be influenced by the halogen's electronegativity and its resonance effect. The carbons bearing the ethoxy groups (C2 and C4) would be shifted downfield due to the oxygen attachment, while the remaining aromatic carbons (C1, C3, C6) would have distinct chemical shifts based on their electronic environment. The methylene and methyl carbons of the ethoxy groups would appear at higher fields.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehydic CH | 9.5 - 10.5 (s) | 185 - 195 |
| Aromatic CH (C6-H) | 7.5 - 8.0 (s) | 115 - 125 |
| Aromatic CH (C3-H) | 6.5 - 7.0 (s) | 95 - 105 |
| OCH₂ (ethoxy) | 4.0 - 4.3 (q) | 63 - 68 |
| CH₃ (ethoxy) | 1.3 - 1.6 (t) | 14 - 16 |
| C1 (ipso to CHO) | - | 120 - 130 |
| C2 (ipso to OEt) | - | 160 - 165 |
| C4 (ipso to OEt) | - | 160 - 165 |
| C5 (ipso to Br) | - | 110 - 120 |
Note: These are predicted ranges and actual experimental values may vary. s = singlet, q = quartet, t = triplet.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, the most prominent cross-peaks would be observed between the methylene and methyl protons of each ethoxy group, confirming their direct coupling. The absence of cross-peaks between the aromatic protons would confirm they are isolated singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals (C3-H and C6-H) and the aldehydic proton to the aldehydic carbon. Similarly, the methylene and methyl proton signals of the ethoxy groups would be correlated to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. Key expected correlations would include:
The aldehydic proton showing correlations to the aromatic carbons C1 and C6.
The aromatic proton at C6 showing correlations to C1, C2, and C4.
The aromatic proton at C3 showing correlations to C1, C2, C4, and C5.
The methylene protons of the ethoxy groups showing correlations to the aromatic carbons they are attached to (C2 and C4).
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations and is excellent for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Characteristic Absorption Bands
The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the key functional groups. A strong band corresponding to the C=O stretching of the aromatic aldehyde is expected around 1680-1700 cm⁻¹. The C-H stretching of the aldehyde group would likely appear as two weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethoxy groups would be seen just below 3000 cm⁻¹. The C-O stretching of the aryl ether linkages would produce strong bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric). The C-Br stretching vibration is expected to appear in the lower wavenumber region, typically below 600 cm⁻¹.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch (ethoxy) | < 3000 |
| Aldehydic C-H Stretch | ~2820, ~2720 |
| C=O Stretch (aldehyde) | 1680 - 1700 |
| Aromatic C=C Stretch | 1600, 1580, 1470 |
| Asymmetric C-O-C Stretch (aryl ether) | 1200 - 1250 |
| Symmetric C-O-C Stretch (aryl ether) | 1020 - 1050 |
| C-Br Stretch | < 600 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations and vibrations of non-polar bonds often give rise to strong Raman signals. For this compound, the aromatic ring breathing modes would be expected to be prominent in the Raman spectrum. The C=O stretching vibration would also be observable. The C-Br bond, being a relatively heavy atom bond, should also give a characteristic low-frequency Raman signal.
Electronic Spectroscopy for Conjugation and Chromophore Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly the conjugated systems and chromophores. The benzaldehyde (B42025) moiety is a chromophore, and its absorption is influenced by the substituents on the aromatic ring. The two electron-donating ethoxy groups are expected to cause a bathochromic (red) shift of the π→π* transitions of the benzene (B151609) ring and the n→π* transition of the carbonyl group compared to unsubstituted benzaldehyde. The bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, will also modulate the electronic transitions. The UV-Vis spectrum would likely show characteristic absorption maxima corresponding to these transitions, providing information about the extent of conjugation in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons and the presence of non-bonding electrons on heteroatoms.
The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands corresponding to π → π* and n → π* transitions. The benzene ring, substituted with an aldehyde group, two ethoxy groups, and a bromine atom, constitutes a chromophore. The electronic transitions are influenced by the interplay of these substituents.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems like the one present in this compound, these transitions are typically intense and occur at shorter wavelengths (higher energy). The conjugation of the aldehyde group with the benzene ring, along with the electron-donating ethoxy groups, is expected to shift these absorptions to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital of the carbonyl group. These transitions are generally of lower intensity than π → π* transitions and appear at longer wavelengths.
While specific experimental values for the absorption maxima (λmax) for this compound are not available in the cited literature, a hypothetical UV-Vis data table is presented below to illustrate the expected spectral features. The solvent can also influence the position and intensity of these bands.
| Expected Electronic Transition | Hypothetical λmax (nm) | Transition Type |
| Band I | ~320 | n → π |
| Band II | ~280 | π → π |
This table is illustrative and not based on reported experimental data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. nist.govrug.nl For this compound (C11H13BrO3), the molecular weight is 273.12 g/mol . nih.gov
The mass spectrum of this compound is expected to show a characteristic molecular ion peak. Due to the presence of bromine, which has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M and M+2) of almost equal intensity. miamioh.edu The exact mass of the monoisotopic molecular ion is 272.00481 Da. nih.gov
Electron ionization (EI) would likely lead to a series of fragmentation events. The fragmentation pattern provides a fingerprint that can be used for structural confirmation. Key expected fragmentation pathways for this compound include:
Loss of a hydrogen atom: A peak at M-1, corresponding to the loss of the aldehydic hydrogen. libretexts.org
Loss of the formyl group: A peak at M-29, resulting from the cleavage of the CHO group. libretexts.org
Cleavage of the ethoxy groups: Loss of an ethyl radical (•C2H5, 29 Da) or an ethoxy radical (•OC2H5, 45 Da).
Loss of bromine: Cleavage of the C-Br bond, leading to a fragment at M-79/81.
A hypothetical table of major mass spectral fragments is provided below to illustrate these expected patterns.
| m/z (relative to 79Br isotope) | Proposed Fragment Ion | Neutral Loss |
| 272/274 | [C11H13BrO3]+• | (Molecular Ion) |
| 271/273 | [C11H12BrO3]+ | H |
| 243/245 | [C9H8BrO3]+ | CHO |
| 193 | [C11H13O3]+ | Br |
This table is illustrative and not based on reported experimental data.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
While a crystal structure for this compound has not been reported in the searched literature, analysis of related structures suggests several features that could be elucidated. nih.gov A successful crystallographic study would reveal:
Molecular Conformation: The planarity of the benzene ring and the orientation of the aldehyde and ethoxy substituents relative to the ring.
Intermolecular Interactions: The packing of the molecules in the crystal lattice is governed by non-covalent interactions. For this compound, potential interactions include:
Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like the carbonyl oxygen of a neighboring molecule.
C-H···O Hydrogen Bonds: Weak hydrogen bonds could form between carbon-hydrogen bonds (from the aromatic ring or ethoxy groups) and the carbonyl oxygen.
π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other.
A hypothetical data table summarizing the type of information that would be obtained from an X-ray crystallographic analysis is presented below.
| Crystallographic Parameter | Information Provided |
| Crystal System | The symmetry of the unit cell. |
| Space Group | The symmetry operations within the unit cell. |
| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal. |
| Bond Lengths & Angles | Precise measurements of the molecular geometry. |
| Intermolecular Contacts | Distances and angles of non-covalent interactions. |
This table is illustrative and describes the potential output of an X-ray crystallography experiment, not reported data.
Computational and Theoretical Studies on 5 Bromo 2,4 Diethoxybenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of modern chemical research, providing a detailed picture of molecular properties. For 5-bromo-2,4-diethoxybenzaldehyde, these calculations can elucidate its fundamental characteristics.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecule's three-dimensional geometry. These calculations would yield precise information on bond lengths, bond angles, and dihedral angles, offering a clear depiction of the spatial arrangement of its atoms.
For instance, a DFT study would determine the C-Br, C=O, C-O, and C-C bond lengths, as well as the angles within the benzene (B151609) ring and the orientation of the ethoxy and aldehyde functional groups. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful as it highlights the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.
Table 1: Representative Predicted Molecular Geometry Parameters for a Substituted Benzaldehyde (B42025)
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C=O Bond Length | ~1.22 Å |
| O-C (ethoxy) Bond Length | ~1.36 Å |
| C-C (ring) Bond Length | ~1.39 - 1.41 Å |
| C-C-C (ring) Bond Angle | ~118° - 121° |
| O-C-C-H (aldehyde) Dihedral Angle | ~180° (for planarity) |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar substituted benzaldehydes as determined by DFT calculations. Actual values for this compound would require specific calculations.
Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atoms of the ethoxy groups, indicating these are the probable sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the electron-withdrawing aldehyde group, making it the likely site for nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzaldehyde
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These energy values are representative for a substituted benzaldehyde and serve to illustrate the concept. The precise energies for this compound would be determined through specific quantum chemical calculations.
Prediction of Spectroscopic Parameters
Computational methods can also predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound. For this compound, theoretical calculations can simulate its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
Theoretical IR spectra, obtained from frequency calculations, can help in assigning the vibrational modes of the molecule, such as the characteristic stretching frequencies of the C=O, C-Br, and C-O bonds. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption, providing insights into the molecule's color and photophysical properties. Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure.
Molecular Dynamics Simulations for Conformational Analysis and Stability
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can be employed to explore the conformational landscape of this compound, particularly the rotation of the ethoxy groups and the aldehyde group relative to the benzene ring.
By simulating the molecule's movements at a given temperature, MD can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might behave in different environments, such as in solution or when interacting with a biological target.
Reactivity Descriptors and Electrophilic/Nucleophilic Attack Site Prediction
From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Local reactivity descriptors, such as the Fukui functions, can be used to predict the most likely sites for electrophilic and nucleophilic attack with greater precision. These calculations would likely confirm that the aldehyde carbon is the primary site for nucleophilic attack, while the electron-rich positions on the benzene ring are susceptible to electrophilic attack.
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)
The conformation and stability of this compound can be influenced by intramolecular interactions. Although this molecule does not possess strong hydrogen bond donors, weak C-H···O interactions between the aldehyde proton or the ethyl groups and the oxygen atoms of the ethoxy groups could play a role in stabilizing certain conformations. Computational methods like the Atoms in Molecules (AIM) theory can be used to identify and characterize these weak intramolecular interactions, providing a more complete understanding of the molecule's structural preferences.
Applications in Advanced Organic Synthesis
Precursor in Multi-Step Synthesis of Complex Organic Molecules
5-Bromo-2,4-diethoxybenzaldehyde serves as a versatile starting material in the elaborate, multi-step synthesis of intricate organic structures. Its utility stems from the presence of three distinct functional groups: a reactive aldehyde, a bromine atom amenable to cross-coupling reactions, and an electron-rich diethoxy-substituted aromatic ring. This combination allows for a programmed and sequential introduction of molecular complexity.
Building Block for Polycyclic Aromatic Compounds
While direct, documented examples of using this compound for the synthesis of polycyclic aromatic compounds (PACs) are not prevalent in readily available literature, its structure is well-suited for such transformations. The aldehyde functionality can participate in condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to form an alkene. This newly formed double bond can then undergo intramolecular cyclization reactions, such as a photo-induced cyclization or a Lewis-acid-catalyzed cyclization, onto the electron-rich benzene (B151609) ring to construct a new aromatic ring.
Furthermore, the bromine atom can be utilized in transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki or Stille coupling could introduce an ortho-substituted vinyl or aryl group. A subsequent intramolecular Heck reaction or a Friedel-Crafts-type cyclization could then be employed to forge the additional ring system, leading to the formation of a polycyclic aromatic framework. The diethoxy groups, by influencing the electronic properties of the benzene ring, can direct the regioselectivity of these cyclization reactions.
Scaffold for Supramolecular Assembly Components
The unique substitution pattern of this compound makes it an intriguing candidate as a foundational scaffold for components of supramolecular assemblies. The aldehyde group provides a convenient handle for the introduction of recognition motifs through reactions like imine condensation or reductive amination. These motifs, which could include hydrogen-bonding units, metal-coordinating ligands, or sterically demanding groups, are crucial for directing the self-assembly process.
Intermediate in the Synthesis of Heterocyclic Compounds
The reactivity of this compound lends itself to the construction of various heterocyclic systems, which are core structures in many pharmaceuticals and functional materials.
Synthesis of Pyridine (B92270) and Pyrimidine (B1678525) Derivatives
The synthesis of pyridine and pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an aldehyde and an ammonia (B1221849) or amidine source, respectively. bu.edu.egorganic-chemistry.orgmdpi.comresearchgate.net In this context, this compound can serve as the aldehyde component.
For pyridine synthesis, a Hantzsch-type reaction could be envisioned, where the benzaldehyde (B42025) derivative reacts with two equivalents of a β-ketoester and ammonia to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. baranlab.orgyoutube.com For pyrimidine synthesis, a three-component reaction between this compound, a β-dicarbonyl compound, and an amidine or urea (B33335) derivative would lead to the formation of a substituted pyrimidine ring. bu.edu.egmdpi.comgrowingscience.com The bromo- and diethoxy-substituents on the phenyl ring of the final product would offer further points for diversification. General synthetic schemes often utilize aryl halides for the synthesis of pyrimidine derivatives. growingscience.com
Formation of Other Nitrogen-Containing Heterocycles
Beyond pyridines and pyrimidines, this compound can be a precursor to a variety of other nitrogen-containing heterocycles. Condensation of the aldehyde with hydrazine (B178648) or its derivatives can yield hydrazones, which can then undergo intramolecular cyclization or react with other reagents to form pyrazoles or other five-membered heterocycles.
Reaction with primary amines can form Schiff bases (imines). These imines can then undergo cycloaddition reactions or be used as intermediates in the synthesis of quinolines, isoquinolines, and other fused heterocyclic systems. For example, a Friedländer-type annulation, involving the reaction of the aldehyde with a ketone containing an α-methylene group and an amine, could potentially be used to construct a substituted quinoline (B57606) ring. The electron-donating diethoxy groups would activate the benzene ring towards the electrophilic cyclization step.
Role in Materials Science Precursors
The structural features of this compound suggest its potential as a precursor in the synthesis of advanced materials. The presence of a bromine atom is particularly significant, as it is known to enhance intersystem crossing and promote phosphorescence. While specific studies on this compound are not widely reported, related bromo-benzaldehyde derivatives have been investigated for their room-temperature phosphorescence properties in the crystalline state.
The aldehyde group can be readily converted into other functional groups, such as alkenes or alkynes, which can then be polymerized to create conjugated polymers. These polymers, bearing the bromo- and diethoxy-substituted phenyl rings, could exhibit interesting photophysical or electronic properties, making them candidates for applications in organic light-emitting diodes (OLEDs), sensors, or organic photovoltaics. The diethoxy groups would also enhance the solubility and processability of such materials.
Monomer for Polymer Synthesis
Based on a comprehensive review of available scientific literature, there are no specific studies detailing the use of this compound as a monomer in polymer synthesis.
Precursor for Organic Electronic Materials
An extensive search of scientific databases and research articles did not yield any specific examples of this compound being utilized as a precursor for organic electronic materials.
Components in Photoactive Systems
While brominated aromatic compounds are known to exhibit photoactive properties, there is currently no published research specifically identifying this compound as a component in photoactive systems. One study has explored the potential of a related compound, 5-bromo-2′-deoxycytidine, as a DNA photosensitizer, where upon irradiation it can induce single-strand breaks and intrastrand cross-links in DNA. rsc.org
Application in Medicinal Chemistry Intermediate Synthesis
The structural motifs present in this compound are found in various biologically active molecules, positioning it as a potential starting material or intermediate in medicinal chemistry research.
Precursors for Enzyme Inhibitors (e.g., Thymidylate Synthase inhibitors)
A thorough review of the scientific literature reveals no direct evidence of this compound being used as a precursor for the synthesis of thymidylate synthase inhibitors.
Synthesis of Ligands for Metal Complexation
The aldehyde functional group in this compound can be readily converted into a Schiff base, a common class of ligands for metal complexation. However, a detailed search of the scientific literature did not uncover specific studies where this compound was used as a precursor for synthesizing ligands for metal complexation. In contrast, the related compound 5-bromosalicylaldehyde (B98134), which possesses a hydroxyl group at the 2-position, is widely used for this purpose. For instance, it has been used to synthesize ligands for gallium (III) complexes that have shown cytotoxic activity. mdpi.com
Building Blocks for Bioactive Scaffolds with Investigated Biological Interactions (e.g., DNA/RNA binding, antimicrobial studies, without direct clinical implications)
There is a lack of direct scientific reports on the use of this compound as a building block for bioactive scaffolds with investigated DNA/RNA binding or antimicrobial properties. Research on the closely related 5-bromosalicylaldehyde has shown that its derivatives can form metal complexes with potential biological activities. mdpi.com For example, gallium (III) complexes of 5-bromosalicylaldehyde benzoylhydrazones have been synthesized and shown to exhibit antiproliferative activity against leukemia cell lines. mdpi.com
| Application Category | Specific Use | Research Findings for this compound |
| Advanced Organic Synthesis | Monomer for Polymer Synthesis | No specific studies found. |
| Precursor for Organic Electronic Materials | No specific studies found. | |
| Components in Photoactive Systems | No specific studies found. | |
| Medicinal Chemistry Intermediate | Precursors for Enzyme Inhibitors | No specific studies found. |
| Synthesis of Ligands for Metal Complexation | No specific studies found. | |
| Building Blocks for Bioactive Scaffolds | No specific studies found. |
Future Research Directions and Synthetic Prospects
Development of Novel and Sustainable Synthetic Routes
The traditional methods for synthesizing substituted benzaldehydes often rely on stoichiometric reagents and can generate significant amounts of waste. Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes to 5-bromo-2,4-diethoxybenzaldehyde and related structures.
One promising avenue is the application of biocatalysis . The use of enzymes to carry out chemical transformations in vivo offers a green alternative to traditional organic synthesis. nih.govchemrxiv.org For instance, the biocatalytic synthesis of aromatic aldehydes has been demonstrated in E. coli cells. nih.govchemrxiv.org This approach could be adapted for the production of this compound, potentially starting from more readily available and renewable precursors. The integration of artificial enzymes, created through directed evolution and the incorporation of non-canonical amino acids, could further expand the scope of biocatalytic cascades to produce highly functionalized benzaldehydes. nih.govchemrxiv.org
Another area of intense research is the development of C-H activation strategies. Directing the functionalization of C-H bonds is a powerful tool for streamlining synthetic sequences. Future efforts could target the direct introduction of the formyl group onto a 1-bromo-2,4-diethoxybenzene (B13979861) precursor, thereby avoiding the need for pre-functionalized starting materials.
The principles of green chemistry will also play a pivotal role in shaping the future synthesis of this compound. This includes the use of greener solvents, the development of catalytic processes to replace stoichiometric reagents, and the design of synthetic routes with higher atom economy.
Exploration of Unconventional Reactivity Pathways
Beyond its established role in classical organic reactions, future research will likely uncover new and unconventional reactivity pathways for this compound. The interplay between the electron-donating ethoxy groups, the electron-withdrawing aldehyde, and the reactive bromine atom creates a unique electronic landscape that could be exploited in novel transformations.
Photoredox catalysis and electrochemistry represent two powerful platforms for accessing new reactivity. These methods allow for the generation of radical intermediates under mild conditions, which could lead to novel C-C and C-heteroatom bond formations that are inaccessible through traditional thermal methods. For example, the bromine atom could be selectively targeted for radical-based cross-coupling reactions, or the aldehyde could participate in novel reductive or oxidative transformations.
Mechanochemistry , the use of mechanical force to induce chemical reactions, is another emerging area that could offer new possibilities. By conducting reactions in the solid state with minimal or no solvent, mechanochemistry can provide access to different reaction pathways and product selectivities compared to solution-phase chemistry.
Design and Synthesis of Advanced Derivatives for Specific Applications
The true value of this compound lies in its potential as a scaffold for the synthesis of more complex and functional molecules. Future research will focus on the rational design and synthesis of advanced derivatives with tailored properties for specific applications.
In the field of materials science , this benzaldehyde (B42025) derivative could serve as a key building block for the synthesis of novel organic electronic materials. The ability to introduce different functional groups through the aldehyde and the bromine atom allows for the fine-tuning of the electronic and photophysical properties of the resulting materials, which could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
The synthesis of fluorescent probes is another exciting area of research. By incorporating this compound into larger conjugated systems, it is possible to create molecules that exhibit interesting photophysical properties. These probes could be designed to respond to specific analytes or changes in their environment, making them valuable tools for bioimaging and chemical sensing.
Furthermore, the structural motif of this compound is found in a number of biologically active molecules . Future synthetic efforts will likely target the creation of novel analogues and derivatives for evaluation in drug discovery programs. The ability to readily modify the structure at multiple positions makes it an attractive starting point for generating libraries of compounds for high-throughput screening.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing is a major trend in the chemical and pharmaceutical industries. Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a flask, offers numerous advantages, including improved safety, better process control, and the potential for higher yields and purities.
Future research will focus on adapting the synthesis of this compound and its derivatives to flow chemistry platforms. This will involve the development of robust and scalable flow protocols for the key synthetic steps, such as bromination, formylation, and subsequent cross-coupling reactions. The use of microreactor technology will be crucial in achieving precise control over reaction parameters and enabling the safe handling of hazardous reagents.
The integration of flow chemistry with automated synthesis platforms will further accelerate the discovery and optimization of new derivatives. Automated systems can perform a large number of experiments in a short amount of time, allowing for the rapid exploration of reaction conditions and the generation of compound libraries for screening.
Expanded Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool in modern organic synthesis. Density functional theory (DFT) calculations can provide valuable insights into reaction mechanisms, predict the reactivity of different functional groups, and guide the design of new catalysts and reagents.
In the context of this compound, computational modeling can be used to:
Predict the regioselectivity of electrophilic aromatic substitution reactions.
Model the transition states of key synthetic steps to understand and optimize reaction conditions.
Predict the photophysical and electronic properties of novel derivatives for materials science and other applications.
Guide the design of new catalysts for sustainable and efficient synthetic routes.
The integration of artificial intelligence (AI) and machine learning with computational chemistry holds the promise of revolutionizing synthetic planning. By training algorithms on large datasets of chemical reactions, it may become possible to predict the optimal synthetic route to a target molecule, including this compound and its derivatives, and to identify novel and unconventional reaction pathways.
Q & A
Q. What are the optimal synthetic routes for preparing 5-bromo-2,4-diethoxybenzaldehyde, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution reactions. For example, analogous compounds like 5-bromo-2-(2,2-difluoroethoxy)benzaldehyde are synthesized by reacting a substituted benzaldehyde (e.g., 5-bromo-2-hydroxybenzaldehyde) with an alkoxy reagent (e.g., difluoroethanol) under reflux with a base such as potassium carbonate . For this compound, ethoxy groups can be introduced sequentially: bromination of 2,4-diethoxybenzaldehyde using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C achieves regioselective bromination at the 5-position . Yield optimization requires precise control of stoichiometry, temperature, and reaction time.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should be prioritized?
- NMR : H and C NMR are critical for confirming substitution patterns. The aldehyde proton typically appears as a singlet near δ 10 ppm, while ethoxy groups show distinct methyl/methylene signals (δ 1.3–1.5 ppm for CH, δ 3.4–4.0 ppm for OCH) .
- FT-IR : A strong absorption band near 1700 cm confirms the aldehyde carbonyl group. Ethoxy C-O stretches appear at 1100–1250 cm .
- X-ray crystallography : Resolves ambiguities in molecular geometry, such as dihedral angles between substituents, which influence reactivity .
Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?
This compound serves as a precursor for bioactive molecules. For instance, its aldehyde group participates in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, which are intermediates in antitumor or antimicrobial agents . The ethoxy and bromo groups enhance electron-withdrawing effects, directing further electrophilic substitutions (e.g., Suzuki couplings) for drug candidate diversification .
Advanced Research Questions
Q. What factors govern the regioselectivity of electrophilic substitutions on this compound?
Regioselectivity depends on electronic and steric effects. The bromine atom deactivates the ring, directing incoming electrophiles to the para position relative to itself (position 6). Ethoxy groups at positions 2 and 4 exert ortho/para-directing effects, but steric hindrance from the bulky diethoxy substituents may favor meta substitution in some cases. Computational studies (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .
Q. How can computational modeling guide the design of novel reactions involving this compound?
- DFT calculations : Predict reaction pathways by calculating activation energies for possible intermediates. For example, modeling the transition state of a Suzuki-Miyaura coupling can identify optimal catalysts (e.g., Pd(PPh)) .
- Molecular docking : Assesses interactions between derivatives and biological targets (e.g., enzyme active sites), aiding in rational drug design .
Q. What challenges arise in resolving structural ambiguities of this compound derivatives using X-ray crystallography?
Polymorphism and crystal packing effects can complicate structure determination. For example, thiosemicarbazone derivatives may exhibit multiple conformations due to flexible sulfur-containing side chains. High-resolution data (≤0.8 Å) and refinement software (e.g., SHELXL) are essential to resolve disorder and hydrogen-bonding networks .
Q. How should researchers address contradictory spectroscopic data for substituted benzaldehydes like this compound?
Conflicting NMR or IR data may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Multi-technique validation : Cross-verify using mass spectrometry (HRMS) and elemental analysis.
- Variable-temperature NMR : Identifies dynamic processes (e.g., rotational barriers of ethoxy groups) .
- Crystallographic correlation : Compare experimental spectra with simulated data from X-ray structures .
Methodological Considerations
- Synthetic reproducibility : Use anhydrous conditions and inert atmospheres (N/Ar) to prevent aldehyde oxidation.
- Safety protocols : Handle brominated compounds in fume hoods; avoid prolonged skin contact due to potential toxicity .
- Data interpretation : Leverage databases (e.g., PubChem, Reaxys) to benchmark spectral data against known analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
